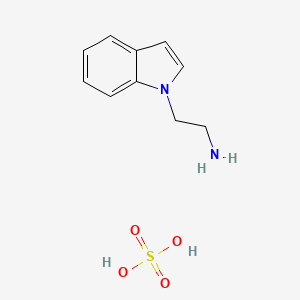

![molecular formula C17H17NO3S2 B2794956 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzenesulfonamide CAS No. 2034472-67-6](/img/structure/B2794956.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . They are known as strong inhibitors of lipid peroxidation, potassium channel openers, topoisomerase inhibitors, and L1210 cell selectors .

Synthesis Analysis

Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . A novel alkyne 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene was synthesized and tested for Sonogashira coupling reaction with different iodoaryl compounds .Molecular Structure Analysis

The solid-state structure of related compounds was determined by single-crystal X-ray diffraction . All compounds displayed major absorption bands that were assigned to π–π* transitions involving the ppy and btp moieties, as well as weak intramolecular charge-transfer (ICT) transitions between the o-carboranes and their aryl groups .Chemical Reactions Analysis

The reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide forms benzothiophene with an alkyl substitution at position 2 . Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide .Applications De Recherche Scientifique

Anti-Inflammatory Properties

Thiophene derivatives, such as the compound , have been reported to possess anti-inflammatory properties . They can be used to develop drugs that help reduce inflammation in the body, which is beneficial for conditions like arthritis, inflammatory bowel disease, and asthma.

Anti-Psychotic Applications

Thiophenes also show potential in the development of anti-psychotic drugs . These drugs are used to manage psychosis, including delusions, hallucinations, paranoia, or disordered thought, primarily in schizophrenia and bipolar disorder.

Anti-Arrhythmic Effects

The compound can be used in the development of anti-arrhythmic drugs . These drugs are used to suppress abnormal rhythms of the heart, such as atrial fibrillation, atrial flutter, ventricular tachycardia, and ventricular fibrillation.

Anti-Anxiety Applications

Thiophene derivatives have been reported to possess anti-anxiety properties . They can be used to develop drugs that help reduce anxiety and stress, which is beneficial for conditions like generalized anxiety disorder and panic disorder.

Anti-Fungal Properties

Some thiophene derivatives have shown potential as anti-fungal agents . They can be used to develop drugs that inhibit the growth of fungi, which can cause infections in various parts of the body.

Antioxidant Capacities

Certain thiophene derivatives, such as 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene, have shown high antioxidant capacities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Microbial Properties

Thiophene derivatives have been reported to possess anti-microbial properties . They can be used to develop drugs that inhibit the growth of microorganisms, which can cause infections in the human body.

Anti-Cancer Applications

Thiophene derivatives have been reported to possess anti-cancer properties . They can be used to develop drugs that inhibit the growth of cancer cells, which is beneficial for the treatment of various types of cancer.

Mécanisme D'action

While specific mechanisms of action for “N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzenesulfonamide” are not available, benzothiophene derivatives have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Orientations Futures

Benzothiophene derivatives have shown potential in the treatment of various diseases and disorders, and there is ongoing research into their synthesis and biological evaluation . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Propriétés

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S2/c1-17(19,16-11-13-7-5-6-10-15(13)22-16)12-18-23(20,21)14-8-3-2-4-9-14/h2-11,18-19H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGQTROKINXXCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2794875.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea](/img/structure/B2794878.png)

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2794879.png)

![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2794881.png)

![6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2794882.png)

![3-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2794885.png)

![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2794890.png)

![N-(4-acetylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2794893.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2794894.png)